molecular formula C19H24N2O2 B5728339 1-(4-methoxybenzyl)-4-(3-methoxyphenyl)piperazine

1-(4-methoxybenzyl)-4-(3-methoxyphenyl)piperazine

Cat. No. B5728339
M. Wt: 312.4 g/mol
InChI Key: ZDGVTEPHTNGFBT-UHFFFAOYSA-N
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Description

1-(4-methoxybenzyl)-4-(3-methoxyphenyl)piperazine, also known as MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. MeOPP has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzyl)-4-(3-methoxyphenyl)piperazine is not fully understood, but it is believed to act as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. 1-(4-methoxybenzyl)-4-(3-methoxyphenyl)piperazine has also been shown to modulate the activity of dopamine receptors, which may contribute to its potential as a treatment for Parkinson's disease.
Biochemical and Physiological Effects
1-(4-methoxybenzyl)-4-(3-methoxyphenyl)piperazine has been shown to have various biochemical and physiological effects, including an increase in the release of serotonin and dopamine in the brain, as well as an increase in the activity of certain enzymes, such as monoamine oxidase. 1-(4-methoxybenzyl)-4-(3-methoxyphenyl)piperazine has also been shown to have antioxidant properties, which may contribute to its potential as a therapeutic agent for cancer and other diseases.

Advantages and Limitations for Lab Experiments

One advantage of 1-(4-methoxybenzyl)-4-(3-methoxyphenyl)piperazine is its relatively simple synthesis method, which makes it readily available for scientific research. 1-(4-methoxybenzyl)-4-(3-methoxyphenyl)piperazine has also been shown to have a high affinity for certain receptors, which may make it a useful tool for studying the function of these receptors. However, one limitation of 1-(4-methoxybenzyl)-4-(3-methoxyphenyl)piperazine is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for 1-(4-methoxybenzyl)-4-(3-methoxyphenyl)piperazine research, including further studies on its potential as an antidepressant and anxiolytic agent, as well as its potential as a treatment for Parkinson's disease. 1-(4-methoxybenzyl)-4-(3-methoxyphenyl)piperazine may also have potential as a therapeutic agent for cancer and other diseases, and further studies are needed to explore this potential. Additionally, further studies are needed to better understand the mechanism of action of 1-(4-methoxybenzyl)-4-(3-methoxyphenyl)piperazine and its potential toxicity.

Synthesis Methods

1-(4-methoxybenzyl)-4-(3-methoxyphenyl)piperazine can be synthesized using a variety of methods, including the reaction of 4-methoxybenzyl chloride with 3-methoxyphenylpiperazine in the presence of a base, such as sodium hydride or potassium carbonate. Another method involves the reaction of 3-methoxyphenylpiperazine with 4-methoxybenzyl bromide in the presence of a palladium catalyst.

Scientific Research Applications

1-(4-methoxybenzyl)-4-(3-methoxyphenyl)piperazine has been used in various scientific research studies, including neuropharmacology, drug discovery, and medicinal chemistry. 1-(4-methoxybenzyl)-4-(3-methoxyphenyl)piperazine has been shown to have potential as an antidepressant and anxiolytic agent, as well as a potential treatment for Parkinson's disease. 1-(4-methoxybenzyl)-4-(3-methoxyphenyl)piperazine has also been studied for its potential as a therapeutic agent for cancer and other diseases.

properties

IUPAC Name

1-(3-methoxyphenyl)-4-[(4-methoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-22-18-8-6-16(7-9-18)15-20-10-12-21(13-11-20)17-4-3-5-19(14-17)23-2/h3-9,14H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGVTEPHTNGFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxyphenyl)-4-[(4-methoxyphenyl)methyl]piperazine

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